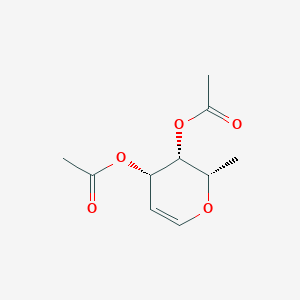

3,4-DI-O-ACETYL-L-FUCAL

Übersicht

Beschreibung

3,4-Di-O-acetyl-L-fucal: is a glycal precursor that has been used in various synthetic processes. It is a derivative of L-fucose, a naturally occurring deoxy sugar. The compound is characterized by its acetylated hydroxyl groups at the 3 and 4 positions, which makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .

Wissenschaftliche Forschungsanwendungen

Chemie: 3,4-Di-O-acetyl-L-fucal wird als Vorläufer bei der Synthese von Glykosiden und anderen komplexen Kohlenhydraten verwendet. Es ist besonders wertvoll bei der stereoselektiven Synthese von C-Glykosiden und 2-Desoxyglykosiden .

Biologie: In der biologischen Forschung wird this compound zur Untersuchung des Kohlenhydratstoffwechsels und der Rolle von Glykosiden in zellulären Prozessen verwendet .

Medizin: Seine Derivate haben Aktivität gegen bestimmte Bakterienstämme gezeigt .

Industrie: In der Industrie wird this compound bei der Herstellung von bioaktiven Verbindungen und als Zwischenprodukt bei der Synthese verschiedener Chemikalien eingesetzt .

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Rolle als Glycal-Vorläufer. Es beteiligt sich an Glykosylierungsreaktionen, bei denen es als Donor von Glykosylgruppen fungiert. Die Acetylgruppen schützen die Hydroxylfunktionalitäten und ermöglichen selektive Reaktionen an anderen Positionen. Die Reaktivität der Verbindung wird durch das Vorhandensein von Katalysatoren wie Palladium oder Kupfer beeinflusst, die die stereoselektive Synthese erleichtern .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 3,4-Di-O-acetyl-L-fucal kann durch Acetylierung von L-Fucal synthetisiert werden. Der Prozess beinhaltet typischerweise die Verwendung von Essigsäureanhydrid und einem Katalysator wie Pyridin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse der Acetylgruppen zu verhindern .

Industrielle Produktionsverfahren: In der industriellen Produktion folgt die Synthese von this compound ähnlichen Prinzipien, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Kristallisation oder chromatographische Verfahren gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: 3,4-Di-O-acetyl-L-fucal kann Oxidationsreaktionen unterliegen, typischerweise unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Substitution: Die Acetylgruppen in this compound können durch andere funktionelle Gruppen unter Verwendung von nucleophilen Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, typischerweise in wasserfreien Lösungsmitteln.

Substitution: Alkoxide, Amine, oft in polaren aprotischen Lösungsmitteln.

Hauptprodukte:

Oxidation: Carbonsäuren, Aldehyde.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wirkmechanismus

The mechanism of action of 3,4-Di-O-acetyl-L-fucal involves its role as a glycal precursor. It participates in glycosylation reactions, where it acts as a donor of glycosyl groups. The acetyl groups protect the hydroxyl functionalities, allowing for selective reactions at other positions. The compound’s reactivity is influenced by the presence of catalysts such as palladium or copper, which facilitate stereoselective synthesis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 3,4-Di-O-acetyl-6-deoxy-L-glucal

- 2,3,4-Tri-O-acetyl-L-fucal

- 3,4-Di-O-acetyl-D-fucal

Vergleich: 3,4-Di-O-acetyl-L-fucal ist einzigartig aufgrund seines spezifischen Acetylierungsmusters und seiner Rolle als Glycal-Vorläufer. Verglichen mit 3,4-Di-O-acetyl-6-deoxy-L-glucal weist es eine andere Stereochemie und funktionelle Gruppierung auf, was seine Reaktivität und Anwendungen beeinflusst. 2,3,4-Tri-O-acetyl-L-fucal besitzt eine zusätzliche Acetylgruppe, die seine Löslichkeit und Reaktivität beeinflussen kann. 3,4-Di-O-acetyl-D-fucal ist das Enantiomer von this compound, und seine Eigenschaften und Anwendungen können aufgrund der Chiralität unterschiedlich sein .

Eigenschaften

IUPAC Name |

[(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3/t6-,9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEGMKQAZZBNBB-JMOVZRAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350797 | |

| Record name | AC1LELE9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54621-94-2 | |

| Record name | AC1LELE9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

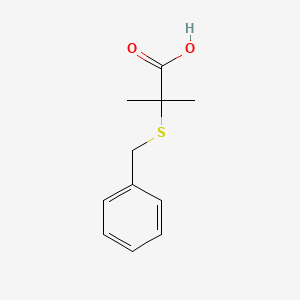

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1597373.png)

![1,1'-Bicyclohexyl, 4-pentyl-4'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B1597384.png)